molecular formula C18H30O2 B080286 9-Octadecen-12-ynoic acid CAS No. 13214-35-2

9-Octadecen-12-ynoic acid

Cat. No. B080286
CAS RN: 13214-35-2
M. Wt: 278.4 g/mol
InChI Key: SAOSKFBYQJLQOS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Octadecen-12-ynoic acid, also known as 9-ODYA, is a fatty acid derivative that has been extensively studied for its biological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.

Scientific Research Applications

9-Octadecen-12-ynoic acid has been extensively studied for its biological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 9-Octadecen-12-ynoic acid has been found to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-obesity effects by reducing adipocyte differentiation and lipid accumulation.

Mechanism Of Action

The mechanism of action of 9-Octadecen-12-ynoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and obesity. One of the key pathways that 9-Octadecen-12-ynoic acid targets is the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.

Biochemical And Physiological Effects

9-Octadecen-12-ynoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages and other immune cells. Additionally, 9-Octadecen-12-ynoic acid has been found to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic proteins. It has also been shown to reduce adipocyte differentiation and lipid accumulation in adipocytes, which may contribute to its anti-obesity effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 9-Octadecen-12-ynoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been extensively studied for its biological properties, which makes it a useful tool for investigating the mechanisms of inflammation, cancer, and obesity. However, one of the limitations of using 9-Octadecen-12-ynoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 9-Octadecen-12-ynoic acid. One area of research is to further investigate its mechanism of action, particularly with respect to its anti-inflammatory and anti-cancer effects. Additionally, there is a need for more studies on the safety and toxicity of 9-Octadecen-12-ynoic acid, particularly in animal models. Finally, there is a need for more research on the potential therapeutic applications of 9-Octadecen-12-ynoic acid, particularly in the treatment of inflammatory diseases, cancer, and obesity.

Synthesis Methods

9-Octadecen-12-ynoic acid can be synthesized through a variety of methods, including the reaction of an alkyne with a carboxylic acid, the reaction of an alkyne with a ketone, or the reaction of an alkyne with an aldehyde. One of the most common methods for synthesizing 9-Octadecen-12-ynoic acid is through the reaction of 9-octadecynoic acid with a palladium catalyst.

properties

CAS RN

13214-35-2

Product Name

9-Octadecen-12-ynoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(E)-octadec-9-en-12-ynoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9+

InChI Key

SAOSKFBYQJLQOS-MDZDMXLPSA-N

Isomeric SMILES

CCCCCC#CC/C=C/CCCCCCCC(=O)O

SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O

Other CAS RN

13214-35-2

synonyms

(Z)-isomer of crepenynic acid
crepenynic acid
octadec-9-en-12-ynoic acid

Origin of Product

United States

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